molecular formula C13H21NO5 B2484902 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 2172257-68-8

1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2484902
CAS No.: 2172257-68-8
M. Wt: 271.313
InChI Key: VXFMSOGCEJMTQC-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(18,8-14)12(9(15)16)5-4-6-12/h18H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMSOGCEJMTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CCC2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane, room temperature.

Major Products:

    Oxidation: 1-(1-(tert-Butoxycarbonyl)-3-oxoazetidin-3-yl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutanol.

    Substitution: 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Uniqueness: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane and azetidine rings, which confer distinct reactivity and stability. This dual-ring structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

The compound 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1035351-06-4) is a synthetic derivative of azetidine and cyclobutane, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Molecular FormulaC₉H₁₅N₁O₄
Molecular Weight173.21 g/mol
CAS Number1035351-06-4
Physical StateSolid
Purity>96% (GC)

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the cyclobutane ring adds to the complexity and potential reactivity of the molecule.

Research indicates that compounds with azetidine and cyclobutane moieties can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms for This compound are still under investigation, but preliminary studies suggest it may interact with cellular pathways involved in apoptosis and inflammation.

Antimicrobial Activity

A study conducted by researchers at PubMed demonstrated that derivatives of azetidine possess significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

Anti-inflammatory Effects

In vitro studies have shown that azetidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The potential for This compound to reduce inflammation has been suggested but requires further validation through clinical trials.

Anticancer Properties

Emerging research indicates that compounds containing azetidine structures may exhibit cytotoxic effects on cancer cell lines. A notable study highlighted that certain azetidine derivatives could induce apoptosis in human cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against several strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

Case Study 2: Anti-inflammatory Response

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various azetidine derivatives. The results indicated that compounds similar to This compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

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